4-Methylpiperazine-1-carbohydrazide
Overview
Description
4-Methylpiperazine-1-carbohydrazide is a small molecule that belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Synthesis Analysis
The synthesis of piperazine-containing compounds often involves the use of piperazine-based synthons due to their chemical reactivity . The usual method for making carbohydrazide in commercial quantities is to react a dialkyl carbonate and excess hydrazine in one step .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray single crystal diffraction technique . The crystal belongs to the Crystal system of Monoclinic .Chemical Reactions Analysis
Carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate . It has been used in the field of intermediate of the organic synthesis for the fine chemicals and medicine .Physical and Chemical Properties Analysis
1-Methylpiperazine, a related compound, is a colorless liquid with a distinct amine-like odor . At room temperature, it remains in the liquid state, with a melting point of -18°C and boiling point range of 150-152°C . It is soluble in water and common organic solvents .Safety and Hazards
According to the safety data sheet, 1-Methylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . Therefore, the future directions of 4-Methylpiperazine-1-carbohydrazide could be in the development of new therapeutic compounds .
Properties
IUPAC Name |
4-methylpiperazine-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFLPICTVEGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522678 | |
Record name | 4-Methylpiperazine-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88701-65-9 | |
Record name | 4-Methylpiperazine-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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